molecular formula C25H18N4O4 B2577405 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1358476-01-3

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one

Cat. No. B2577405
CAS RN: 1358476-01-3
M. Wt: 438.443
InChI Key: SLUCUQNRHDRCML-UHFFFAOYSA-N
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Description

The compound contains several structural features including a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a phthalazine ring. These structural features are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The benzo[d][1,3]dioxole ring is a common structural motif in many natural products and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might increase its stability and the functional groups might influence its solubility .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and spectral characterization of phthalazinone derivatives, including compounds with structures related to the compound . These studies involve the reaction of starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with various electrophilic reagents to prepare derivatives with potential biological activities. For example, Mahmoud et al. (2012) have reported on the synthesis and spectral characterization of phthalazinone derivatives, highlighting the chemical versatility and potential utility of these compounds in further scientific applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Biological Activities

Several studies have explored the antimicrobial, anticancer, and antioxidant properties of phthalazinone derivatives and related compounds. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, which were screened for antimicrobial activities, demonstrating the potential therapeutic applications of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, El-Hashash et al. (2012) synthesized and identified new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and pyrazolo-phthalazine derivatives, aiming to study their antimicrobial activity, further indicating the interest in these compounds for developing new therapeutic agents (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).

Chemical Properties and Applications

Research on phthalazinone derivatives also extends to their chemical properties and potential applications beyond biological activities. Studies have examined their use in various domains, such as the development of novel dyes for textile applications and the synthesis of compounds with specific chemical functionalities. For example, Khalil, Berghot, and Gouda (2009) investigated the synthesis and antibacterial activity of azodispersed dyes incorporating a phthalazinedione moiety for dyeing polyester fabrics, showcasing the application of these compounds in industrial processes (Khalil, Berghot, & Gouda, 2009).

Future Directions

The future research directions could include studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c1-2-15-7-10-17(11-8-15)29-25(30)19-6-4-3-5-18(19)22(27-29)24-26-23(28-33-24)16-9-12-20-21(13-16)32-14-31-20/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCUQNRHDRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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